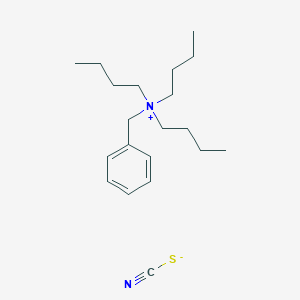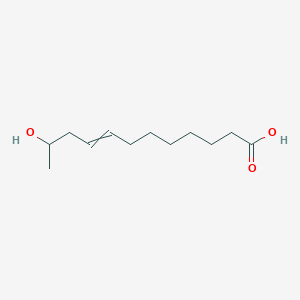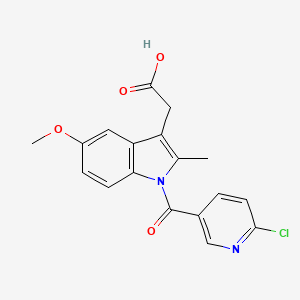
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C22H16N2O6 and a molecular weight of 404.37 g/mol . This compound is known for its unique structure, which includes two phenylcarbamoyl groups attached to a benzene ring with two carboxylic acid groups at the 1 and 3 positions . It is also referred to as pyromellitodianilic acid or pyromellitic-dianilid-acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid typically involves the reaction of pyromellitic dianhydride with aniline under specific conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The phenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield pyromellitic acid and aniline derivatives .
Applications De Recherche Scientifique
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylcarbamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar in having two carboxylic acid groups attached to a benzene ring.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Shares the 1,3-dicarboxylic acid structure but lacks the phenylcarbamoyl groups.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Another dicarboxylic acid derivative of benzene.
Uniqueness
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid is unique due to the presence of phenylcarbamoyl groups, which impart distinct chemical and physical properties compared to other benzenedicarboxylic acids .
Propriétés
Numéro CAS |
60684-14-2 |
|---|---|
Formule moléculaire |
C22H16N2O6 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
4,6-bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-13-7-3-1-4-8-13)15-11-16(18(22(29)30)12-17(15)21(27)28)20(26)24-14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Clé InChI |
FBXWMAJKPRRAOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


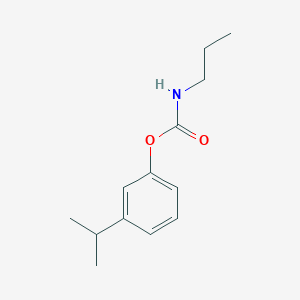
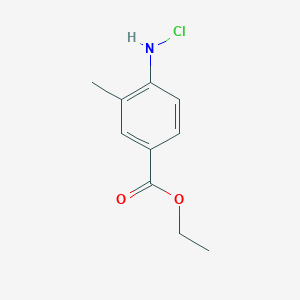

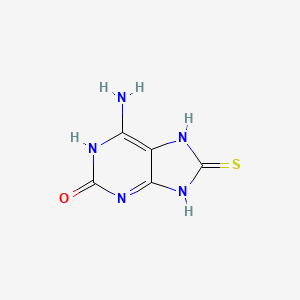
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

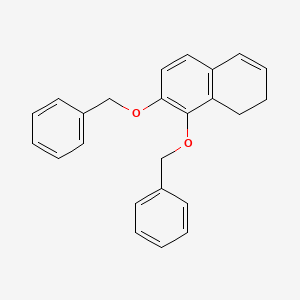
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
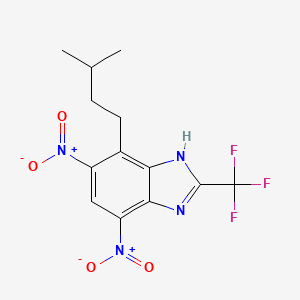
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
